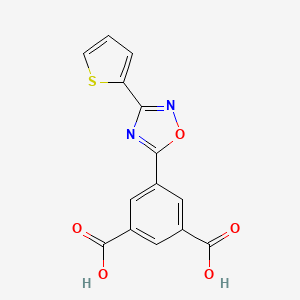
5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)isophthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)isophthalic acid is a complex organic compound that features a thiophene ring, an oxadiazole ring, and an isophthalic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)isophthalic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide intermediate with a carboxylic acid derivative. The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high efficiency
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
化学反应分析
Types of Reactions
5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)isophthalic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amine derivatives .
科学研究应用
5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)isophthalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
作用机制
The mechanism of action of 5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)isophthalic acid is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The thiophene and oxadiazole rings may interact with biological macromolecules, leading to various biological effects. For example, the compound may inhibit certain enzymes or disrupt cellular processes, contributing to its antimicrobial or anticancer activities .
相似化合物的比较
Similar Compounds
Thiophene Derivatives: Compounds such as 2-butylthiophene and 2-octylthiophene share the thiophene ring structure and exhibit similar chemical properties.
Oxadiazole Derivatives: Compounds like 2-(4-biphenylyl)-5-(4-tertbutylphenyl)-1,3,4-oxadiazole are known for their electron-transport properties and are used in similar applications.
Uniqueness
5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)isophthalic acid is unique due to the combination of its structural components, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .
属性
CAS 编号 |
823195-17-1 |
|---|---|
分子式 |
C14H8N2O5S |
分子量 |
316.29 g/mol |
IUPAC 名称 |
5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C14H8N2O5S/c17-13(18)8-4-7(5-9(6-8)14(19)20)12-15-11(16-21-12)10-2-1-3-22-10/h1-6H,(H,17,18)(H,19,20) |
InChI 键 |
KKVZUCJDWCDZFM-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C2=NOC(=N2)C3=CC(=CC(=C3)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


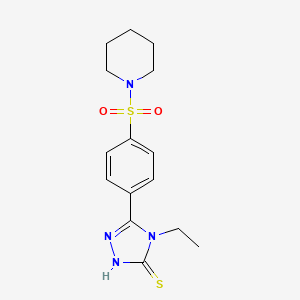
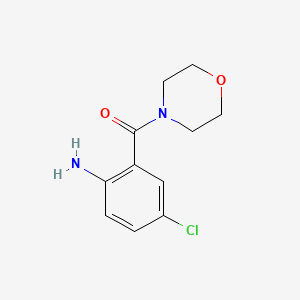
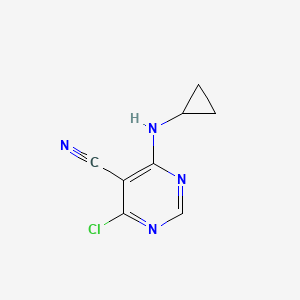

![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11764877.png)
![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11764878.png)
![6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine](/img/structure/B11764882.png)
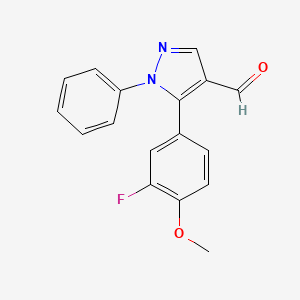
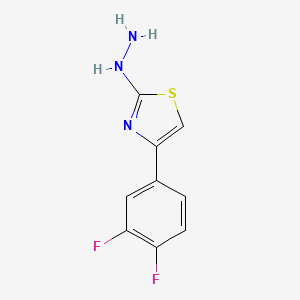
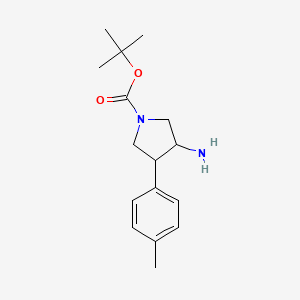
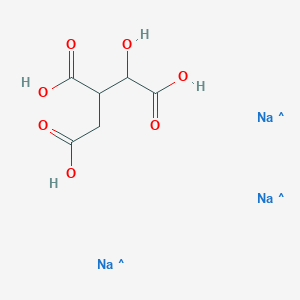
![5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol](/img/structure/B11764907.png)
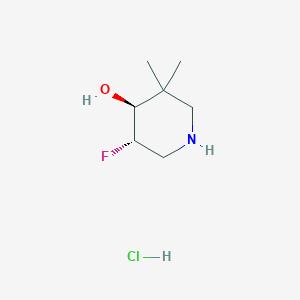
![7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol](/img/structure/B11764918.png)
